LSD1 Enzyme Inhibition: Viscosalactone B vs. Withaferin A Biochemical IC50 Comparison
Viscosalactone B inhibits recombinant LSD1 with an IC50 of 970.27 nM, making it approximately 3.1-fold more potent than Withaferin A, the most widely studied withanolide, which has a reported LSD1 IC50 of 3.04 μM (3,040 nM) [1][2]. Viscosalactone B induces concentration-dependent accumulation of LSD1 substrates H3K9me1, H3K9me2, and H3K4me1 in DU145 prostate cancer cells, confirming target engagement in a cellular context [1]. Molecular docking shows Viscosalactone B forms hydrogen bonds with Thr11, Lys14, and Arg8 residues of LSD1 [1].
| Evidence Dimension | LSD1 enzyme inhibition (biochemical IC50) |
|---|---|
| Target Compound Data | 970.27 nM (0.97 μM) |
| Comparator Or Baseline | Withaferin A: 3.04 μM (3,040 nM) |
| Quantified Difference | ~3.1-fold greater potency for Viscosalactone B |
| Conditions | Recombinant LSD1 enzyme assay; Viscosalactone B data from Yan et al. 2023 [1]; Withaferin A data from Guan et al. 2022 [2] |
Why This Matters
For LSD1-targeted drug discovery programs, the 3.1-fold biochemical potency advantage of Viscosalactone B over Withaferin A translates to a lower concentration requirement for target engagement, potentially widening the therapeutic window in cellular and in vivo models.
- [1] Yan G, Zhang H, Li Y, Miao G, Liu X, Lv Q. Viscosalactone B, a natural LSD1 inhibitor, inhibits proliferation in vitro and in vivo against prostate cancer cells. Invest New Drugs. 2023;41(1):134-141. View Source
- [2] Guan Y, Wang D, Tan GT, et al. Natural withanolide-based lysine-specific demethylase 1 inhibitors for antitumor metastasis activity. Phytochemistry Letters. 2022;49:93-98. View Source
